2-Phenyloxazol-5(4H)-one

Overview

Description

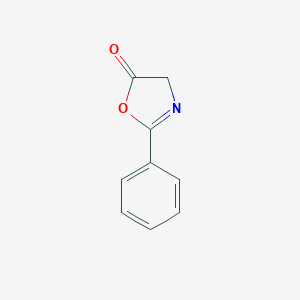

2-Phenyloxazol-5(4H)-one (CAS: 1199-01-5) is a heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . Its structure comprises an oxazolone ring (a five-membered lactone fused with an imine group) substituted with a phenyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules, heterocyclic frameworks, and functional materials. Its IUPAC InChIKey (QKCKCXFWENOGER-UHFFFAOYSA-N) and spectral data (UV/Vis, NMR) are well-documented .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyloxazol-5(4H)-one typically involves the Erlenmeyer-Plochl reaction, which is a condensation reaction between an aldehyde and glycine or its derivatives. The reaction is carried out under acidic conditions, often using acetic anhydride as a dehydrating agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave irradiation has also been employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can convert it into amino derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Oxazole derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxazolones.

Scientific Research Applications

Chemical Properties and Structure

2-Phenyloxazol-5(4H)-one, with the molecular formula , is characterized by a phenyl substituent at the 2-position and an oxo group at the 5-position of the oxazole ring. This structure contributes to its unique reactivity and biological properties.

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for drug discovery:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound possess significant antimicrobial properties, making them potential agents against various pathogens .

- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit lipoxygenase and proteolytic enzymes, which are crucial in inflammatory processes .

- Anticancer Potential : Some derivatives have demonstrated antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of lipoxygenase | |

| Anticancer | Induction of apoptosis in cancer cells |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It is utilized in the creation of various heterocyclic compounds through reactions such as:

- Erlenmeyer–Plochl Reaction : This method allows for the synthesis of 4-substituted derivatives with good yields, facilitating further modifications for enhanced biological activities .

- Nucleophilic Attacks : The compound can undergo nucleophilic attacks to form benzamides, which have been shown to possess improved biological efficacy .

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- A study published in MDPI evaluated oxazolone derivatives for their ability to inhibit lipid peroxidation and proteolysis. The findings revealed that specific structural modifications could enhance biological activity, suggesting pathways for developing more effective therapeutic agents .

- Another investigation focused on the acute toxicity profiles of oxazolone derivatives, indicating low toxicity levels in animal models, which reinforces their potential for therapeutic applications without significant side effects .

Mechanism of Action

The mechanism of action of 2-Phenyloxazol-5(4H)-one involves its interaction with various molecular targets. It can inhibit enzymes by forming covalent bonds with active site residues. The compound’s reactivity is attributed to the electrophilic nature of the oxazolone ring, which facilitates nucleophilic attack by biological molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one (CHEMBL1972440)

- Structural Similarity : Shares 76.19% similarity with 2-phenyloxazol-5(4H)-one, differing by a fluorophenyl substituent at the 4-position .

- Biological Activity: Tested in the NCI60 cell assay, this derivative showed comparable pIC₅₀ values to parent compounds in antiproliferative screens (e.g., IC₅₀ ≈ 8.37 µM for triazinone derivatives) .

4-(Arylidene)-2-phenyloxazol-5(4H)-one Derivatives

- Synthesis : Prepared via Erlenmeyer-Plöchl condensation, these derivatives feature varied arylidene groups (e.g., 4-methoxybenzylidene, 5-chloro-3-methylpyrazolylmethylene) .

- Applications: Anticancer Activity: Derivatives with 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) substituents showed IC₅₀ values surpassing doxorubicin in HCT116 and MCF7 cell lines . Antimicrobial Potential: Bisoxazolones derived from this compound demonstrated moderate activity against bacterial strains .

Azulene-Oxazolone Hybrids (e.g., 4-(Azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-ones)

- Unique Properties : The azulene moiety introduces asymmetry and enhanced dipole moments, improving solvatochromic behavior and metal ion detection capabilities .

- Spectroscopic Behavior : Exhibits solvent-dependent UV-Vis shifts, influenced by electron-donating/-withdrawing groups (e.g., nitro substituents increase asymmetry) .

Reactivity and Stability

Hydrolysis Sensitivity

- This compound undergoes acid-catalyzed hydrolysis to yield acrylic acid derivatives (e.g., 4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one → bromophenyl acrylic acid) .

- Comparison : Unlike simpler oxazolones (e.g., 2-methyl analogues), its hydrolysis products are often unreported, suggesting unique reactivity .

Pharmacological Profiles

Antiproliferative Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | NCI60 | ~10–50 | |

| Triazinone derivative (13) | HCT116 | 8.37 | |

| Doxorubicin (Control) | HCT116 | 9.82 |

Antioxidant and Insecticidal Activity

- Biphenyl-Substituted Derivatives :

Physicochemical Properties

| Property | This compound | 4-Benzylidene-2-methyl Analogue | |

|---|---|---|---|

| Melting Point (°C) | 119–121 | 135–137 | |

| λmax (UV/Vis) | 320 nm | 340 nm | |

| Solubility in Polar Solvents | Low | Moderate |

Biological Activity

2-Phenyloxazol-5(4H)-one, also known as an oxazolone derivative, has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory properties. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

Research indicates that this compound derivatives possess a wide range of biological activities:

- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown high efficacy against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL for the latter .

- Anticancer Properties : Studies have demonstrated that this compound compounds can induce apoptosis in cancer cell lines. Specifically, the activation of caspases 3 and 7 was observed in pancreatic cancer cells treated with these compounds, indicating a dose-dependent apoptotic effect .

- Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Immunomodulatory Effects : Certain oxazolone derivatives have been identified as potent immunomodulators, enhancing immune responses while also possessing tyrosinase inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. The introduction of various functional groups can enhance or diminish its pharmacological effects:

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of this compound against multiple bacterial strains. The introduction of a 4-methoxy group significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Conversely, replacing the phenyl group with a naphthyl group resulted in diminished antibacterial efficacy but increased antifungal potency against specific fungi like Candida albicans .

- Apoptosis Induction in Cancer Cells : In vitro studies on pancreatic cancer cell lines revealed that treatment with selected oxazolone derivatives led to increased levels of activated caspases 3 and 7, indicating that these compounds effectively trigger apoptotic pathways. The significance of these findings was confirmed through statistical analysis (p < 0.05) using two-way ANOVA .

- Anti-inflammatory Activity Assessment : The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats. Compounds demonstrated significant inhibition of edema formation during the second phase of inflammation, comparable to standard NSAIDs like indomethacin .

Properties

IUPAC Name |

2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCKCXFWENOGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061612 | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 2-Phenyloxazolone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1199-01-5 | |

| Record name | Azlactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyloxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyloxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5(4H)-Oxazolone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyloxazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.